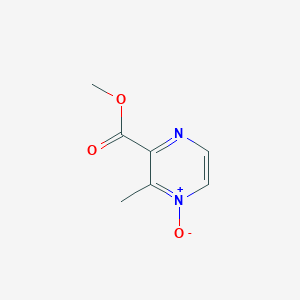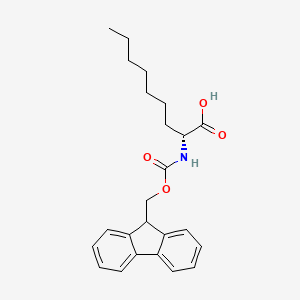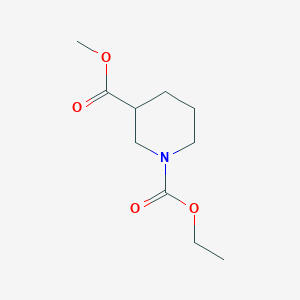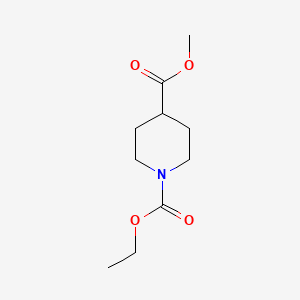
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate
Vue d'ensemble
Description
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is a chemical compound with the following properties:
- IUPAC Name : 4-ethyl 1-methyl 1,4-piperidinedicarboxylate
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- InChI Code : 1S/C10H17NO4/c1-3-15-9(12)8-4-6-11(7-5-8)10(13)14-2
Synthesis Analysis
The synthetic pathway for 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate involves the esterification of 4-methyl piperidine-1,4-dicarboxylic acid with ethanol. The reaction proceeds under suitable conditions, resulting in the formation of the desired compound.
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with two carboxylate groups attached at positions 1 and 4. The ethyl group is also attached to the piperidine ring. The arrangement of atoms and functional groups can be visualized through molecular modeling.
Chemical Reactions Analysis
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and acid-base reactions. These reactions can lead to the formation of derivatives or modified compounds.
Physical And Chemical Properties Analysis
- Physical Form : Liquid
- Purity : Approximately 95%
- Solubility : Soluble in suitable organic solvents
- Melting Point : Not specified
- Boiling Point : Not specified
Applications De Recherche Scientifique
Anticancer Applications
Researchers have synthesized new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure to evaluate them as promising anticancer agents. The study involved the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showing that some derivatives exhibit strong anticancer activities with low IC50 values, suggesting potential as anticancer agents (Rehman et al., 2018).
Cardiovascular Applications
Another study focused on the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, obtained through various synthetic routes involving piperidine. The cardiovascular activity and electrochemical oxidation of these synthesized compounds were investigated, highlighting their potential applications in cardiovascular disease treatment (Krauze et al., 2004).
Antibacterial Applications
Further research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed their antibacterial potentials. The study synthesized these compounds and evaluated their effectiveness against various bacterial strains, with some compounds showing moderate inhibitory activities, particularly against Gram-negative bacteria (Iqbal et al., 2017).
Safety And Hazards
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate should be handled with care. Standard laboratory safety precautions apply, including the use of appropriate personal protective equipment (PPE) and proper ventilation. Consult Material Safety Data Sheets (MSDS) for detailed safety information.
Orientations Futures
Future research could explore the compound’s pharmacological properties, potential applications, and optimization of synthetic routes. Investigating its interactions with biological targets and evaluating its toxicity profile would be valuable.
Remember that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and potential applications12.
Propriétés
IUPAC Name |
1-O-ethyl 4-O-methyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-10(13)11-6-4-8(5-7-11)9(12)14-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTZOHCVLOIVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655990 | |
| Record name | 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate | |
CAS RN |
126291-64-3 | |
| Record name | 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



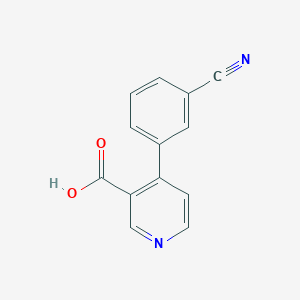

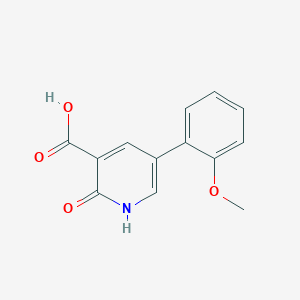
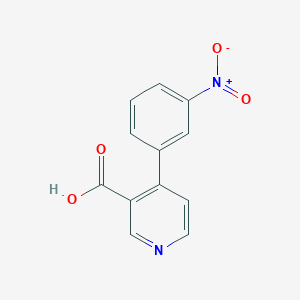
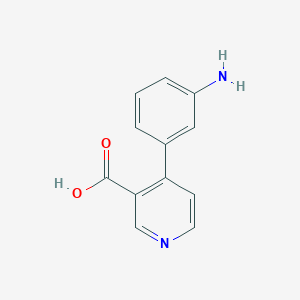
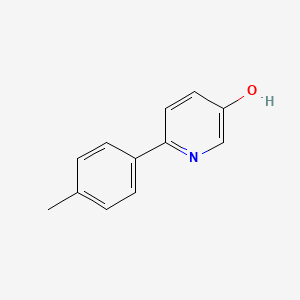
![(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228333.png)
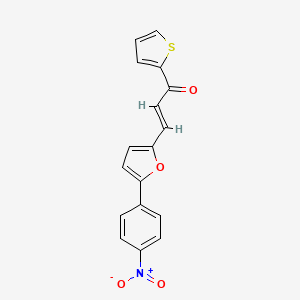
![4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3228355.png)
